alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is an organic compound with the molecular formula C12H16O. It is also known by its systematic name, 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-ol. This compound is characterized by its unique structure, which includes a benzene ring substituted with an isopropenyl group and a hydroxyl group attached to a dimethylated carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol typically involves the reaction of 3-isopropenylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired alcohol. The reaction can be summarized as follows:
-
Formation of Grignard Reagent: : [ \text{CH}_3\text{MgBr} + \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]
-
Hydrolysis: : [ \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{CH}=\text{CH}_2)\text{CH}(\text{OH})\text{CH}_3 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The isopropenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-isopropenylbenzophenone.
Reduction: Formation of 3-isopropylbenzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Alpha,alpha-Dimethylbenzyl alcohol: Similar structure but lacks the isopropenyl group.
3-Isopropenylbenzyl alcohol: Similar structure but lacks the dimethyl substitution on the hydroxyl-bearing carbon.
Uniqueness
Alpha,alpha-Dimethyl-3-isopropenylbenzenemethanol is unique due to the presence of both the isopropenyl group and the dimethyl substitution, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
IUPAC Name |
2-(3-prop-1-en-2-ylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-8,13H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENHVTKPLPMSGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.